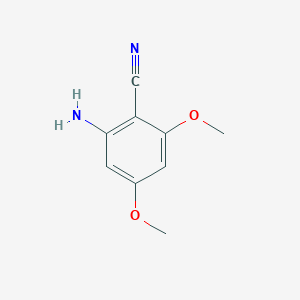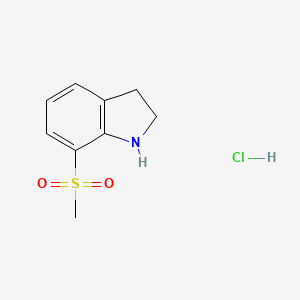
7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride
概要
説明
“7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride” is a chemical compound with the molecular formula C9H12ClNO2S . It is a research chemical and not intended for human or veterinary use .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11NO2S.ClH/c1-13(11,12)8-4-2-3-7-5-6-10-9(7)8;/h2-4,10H,5-6H2,1H3;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.
Physical and Chemical Properties Analysis
The molecular weight of this compound is 233.72 g/mol . It is a powder that should be stored at room temperature .
科学的研究の応用
Synthesis and Chemical Properties
Synthetic Methods : Research has led to the development of multiple synthetic methods for creating (indol-3-yl)methanesulfonamide derivatives, which are closely related to the specified compound. These methods are based on modifying the reactivity of the indole nucleus, utilizing key intermediates for the efficient construction of indole rings from 2-ethynylaniline derivatives. This showcases the versatility of these compounds in synthetic organic chemistry (Korolev et al., 2003), (Hiroya et al., 2002).
Electrochemical Applications : Studies on the electrochemical properties of methanesulphonate electrolytes, which are relevant to the sulfonyl group present in the specified compound, highlight their potential in ultra-large scale integration (ULSI) and MEMS applications. These electrolytes, characterized by their strong electrolytic nature and low toxicity, present an eco-friendly alternative for metal deposition processes (Hasan et al., 2009).
Catalytic and Synthetic Applications : Research into the use of methanesulfonic acid and its derivatives as catalysts or intermediates for the synthesis of complex organic molecules has been quite fruitful. For instance, the synthesis of bis(indolyl)methanes under ultrasound irradiation catalyzed by aminosulfonic acid demonstrates the potential of sulfonyl derivatives in facilitating efficient organic transformations (Ji-tai Li et al., 2006).
Chemical Transformations and Derivatives : The versatility of methanesulfonyl and related sulfonyl groups in chemical transformations has been exploited in various syntheses, such as the facile synthesis of 4-, 6-, and 7-formyl-1H-indole-2-carboxylates. These processes highlight the utility of sulfonyl groups as masked formyl groups, showcasing the strategic manipulation of functional groups in synthetic chemistry (Pete et al., 2006).
Safety and Hazards
The safety information available indicates that 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: calling a poison center or doctor if feeling unwell .
作用機序
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in various biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
生化学分析
Biochemical Properties
7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can modulate the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be reversible or irreversible depending on the context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at high doses, it can exhibit toxic or adverse effects. Threshold effects are often observed, where a specific dosage level is required to elicit a significant biological response. Toxicity studies have indicated that high doses can lead to adverse effects such as organ damage or metabolic disturbances .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it may inhibit key enzymes in glycolysis or the citric acid cycle, leading to alterations in energy production and metabolic homeostasis. These interactions can have downstream effects on cellular metabolism and overall physiological function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins that facilitate its distribution to target sites .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be targeted to the nucleus, where it can interact with transcription factors and regulate gene expression .
特性
IUPAC Name |
7-methylsulfonyl-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S.ClH/c1-13(11,12)8-4-2-3-7-5-6-10-9(7)8;/h2-4,10H,5-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWDWDNAQLEDSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1NCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1379286.png)




![6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1379293.png)
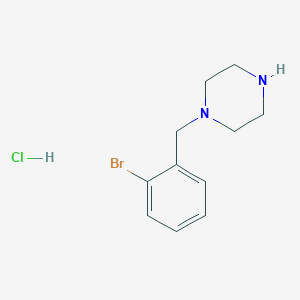
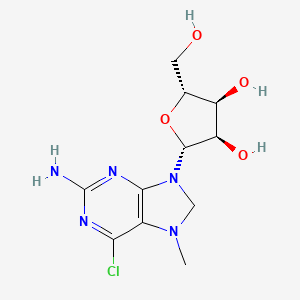
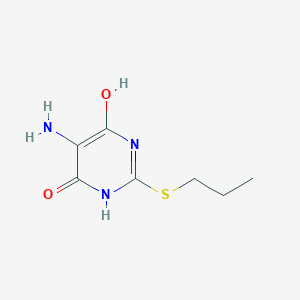
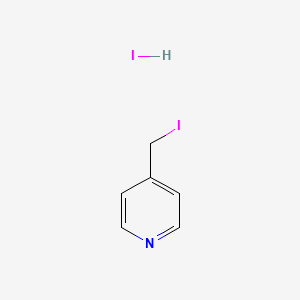
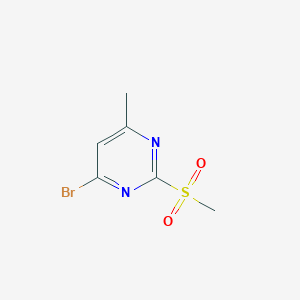
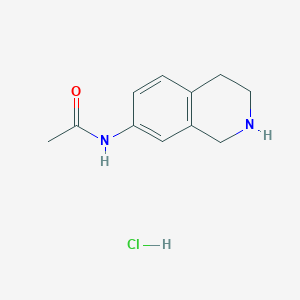
![[(3-Bromobutyl)sulfanyl]benzene](/img/structure/B1379303.png)
